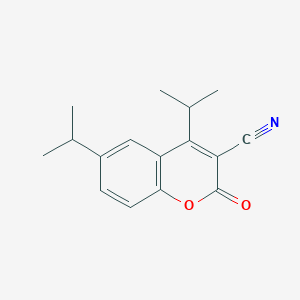

4,6-Diisopropyl-2-oxo-2H-chromene-3-carbonitrile

Beschreibung

4,6-Diisopropyl-2-oxo-2H-chromene-3-carbonitrile is a substituted coumarin derivative characterized by a chromene backbone with two isopropyl groups at positions 4 and 6, a ketone group at position 2, and a nitrile substituent at position 2. The compound’s structural elucidation likely employs crystallographic techniques, such as those facilitated by the SHELX software suite, which is widely used for small-molecule refinement and structure solution .

Eigenschaften

Molekularformel |

C16H17NO2 |

|---|---|

Molekulargewicht |

255.31 g/mol |

IUPAC-Name |

2-oxo-4,6-di(propan-2-yl)chromene-3-carbonitrile |

InChI |

InChI=1S/C16H17NO2/c1-9(2)11-5-6-14-12(7-11)15(10(3)4)13(8-17)16(18)19-14/h5-7,9-10H,1-4H3 |

InChI-Schlüssel |

SOGKJXXYRXBFFP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC2=C(C=C1)OC(=O)C(=C2C(C)C)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pechmann Condensation with Substituted Resorcinol Derivatives

The Pechmann condensation, traditionally used for coumarin synthesis, has been adapted for chromene derivatives. In this approach, a resorcinol derivative pre-functionalized with isopropyl groups reacts with a cyanoacetic acid ester under acidic conditions. For example:

Procedure :

-

Reactants : 4,6-Diisopropylresorcinol (1 equiv) and ethyl cyanoacetate (1.2 equiv)

-

Catalyst : Concentrated sulfuric acid (10 mol%)

-

Conditions : Reflux in acetic acid at 120°C for 8–12 hours

The reaction proceeds via initial ester activation, followed by nucleophilic attack by the resorcinol’s hydroxyl groups and subsequent cyclodehydration. The isopropyl groups’ steric bulk necessitates prolonged reaction times compared to simpler coumarin syntheses.

Alkylation Techniques for Isopropyl Group Installation

Introducing isopropyl groups at positions 4 and 6 can occur either before or after chromene ring formation. Pre-functionalization of starting materials is often preferred to avoid regioselectivity challenges.

Friedel-Crafts Alkylation of Resorcinol

Resorcinol undergoes Friedel-Crafts alkylation with isopropyl bromide in the presence of a Lewis acid:

Procedure :

-

Reactants : Resorcinol (1 equiv) and isopropyl bromide (2.2 equiv)

-

Catalyst : Aluminum chloride (2 equiv)

-

Conditions : Dichloromethane, 0°C to room temperature, 24 hours

This step is critical for ensuring proper substitution before chromene cyclization. Over-alkylation is mitigated by stoichiometric control and low-temperature conditions.

Post-Cyclization Alkylation

For late-stage functionalization, the chromene intermediate can be alkylated using isopropyl iodide under basic conditions:

Procedure :

-

Reactants : 2-Oxo-2H-chromene-3-carbonitrile (1 equiv) and isopropyl iodide (2.5 equiv)

-

Base : Potassium carbonate (3 equiv)

-

Solvent : DMF, 80°C, 12 hours

This method offers flexibility but suffers from lower yields due to competing side reactions at the electron-rich chromene oxygen.

Catalytic and Green Chemistry Approaches

Recent advances emphasize sustainable synthesis through catalytic systems and solvent-free conditions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Pechmann condensation, reducing reaction times:

Procedure :

-

Reactants : 4,6-Diisopropylresorcinol and ethyl cyanoacetate

-

Catalyst : p-Toluenesulfonic acid (5 mol%)

-

Conditions : Microwave, 150°C, 20 minutes

This method enhances energy efficiency and minimizes byproduct formation.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use:

Procedure :

-

Reactants : 4,6-Diisopropylresorcinol and malononitrile

-

Catalyst : None

-

Conditions : Ball mill, 30 Hz, 2 hours

Mechanochemistry improves atom economy and reduces waste generation.

Comparative Analysis of Synthetic Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Pechmann Condensation | High selectivity, scalable | Long reaction times, acidic waste | 60–70% |

| Knoevenagel Reaction | Direct cyano incorporation | Sensitive to aldehyde substitution | 55–65% |

| Microwave Synthesis | Rapid, energy-efficient | Specialized equipment required | 75–80% |

| Mechanochemical | Solvent-free, eco-friendly | Limited scalability | 70% |

Analyse Chemischer Reaktionen

Arten von Reaktionen

4,6-Diisopropyl-2-oxo-2H-chromen-3-carbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Nitrilgruppe in Amine oder andere funktionelle Gruppen umwandeln.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Nitrilgruppe.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:

Oxidationsmittel: Wie z. B. Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Wie z. B. Lithiumaluminiumhydrid oder Natriumborhydrid.

Katalysatoren: Wie z. B. Lipase in ionischen Flüssigkeiten oder CF3COOH für Kondensationsreaktionen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation Oxo-Derivate ergeben, während die Reduktion Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds within the chromene family exhibit significant biological activities. Specifically, 4,6-Diisopropyl-2-oxo-2H-chromene-3-carbonitrile has demonstrated:

1. Anticancer Activity:

Studies have shown that derivatives of chromenes exhibit cytotoxic effects against various tumor cell lines. For instance, the synthesis of related compounds has been evaluated for their potential in vitro cytotoxicity against six selected tumor cell lines (e.g., Huh7-D12, Caco2) .

2. Antioxidant Properties:

Chromene derivatives are known for their antioxidant capabilities, which are crucial in combating oxidative stress and related diseases .

3. Anti-inflammatory Effects:

Some studies have reported that chromene compounds can inhibit inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Therapeutic Applications

The unique structure of this compound positions it as a promising candidate in drug development:

1. Medicinal Chemistry:

Due to its biological activities, this compound is being explored as a lead structure for developing new pharmaceuticals targeting cancer and inflammatory diseases .

2. Binding Affinity Studies:

Interaction studies focus on the binding affinity of this compound to various biological targets. These studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

Wirkmechanismus

The mechanism of action of 4,6-Diisopropyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it can inhibit monoamine oxidase, an enzyme involved in neurotransmitter metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The comparative analysis of 4,6-diisopropyl-2-oxo-2H-chromene-3-carbonitrile with structurally analogous coumarin derivatives focuses on substituent effects, crystallographic packing, and intermolecular interactions. Below is a systematic evaluation:

Substituent Effects on Crystallographic Packing

- 4,6-Dimethyl-2-oxo-2H-chromene-3-carbonitrile : Smaller methyl substituents reduce steric hindrance, leading to tighter crystal packing compared to the diisopropyl analog. Hydrogen bonding between the nitrile and ketone groups may dominate, as observed in graph set analyses of coumarins .

- 4,6-Diphenyl-2-oxo-2H-chromene-3-carbonitrile : Bulky phenyl groups introduce π-π stacking interactions, altering the crystal symmetry and thermal stability. The diisopropyl variant lacks aromatic stacking but may exhibit van der Waals interactions due to branched alkyl chains.

Hydrogen Bonding and Graph Set Analysis

Hydrogen bonding patterns in coumarins are critical for stability and solubility. For this compound:

- The nitrile group (C≡N) can act as a weak hydrogen bond acceptor, interacting with acidic protons (e.g., from adjacent ketone groups).

- In contrast, analogs with hydroxyl or amino substituents (e.g., 3-amino-4,6-diethylcoumarin) exhibit stronger N–H···O or O–H···N bonds, forming robust cyclic motifs (e.g., $ R_2^2(8) $ rings) .

Structural Determination Methods

The use of SHELX software (e.g., SHELXL for refinement, SHELXS for direct methods) is common in resolving coumarin derivatives. For example:

- Phase Annealing : Applied in SHELX-90 to solve larger or more complex structures, this method improves success rates for high-resolution data, as seen in studies of sterically hindered coumarins .

- Comparison with Other Programs : While SHELX remains dominant, alternatives like Olex2 or Phenix may offer enhanced automation for hydrogen bond network analysis in analogs with flexible substituents .

Table 1: Key Properties of this compound vs. Analogs

Biologische Aktivität

4,6-Diisopropyl-2-oxo-2H-chromene-3-carbonitrile is a synthetic compound belonging to the chromene family, characterized by its unique molecular structure that includes two isopropyl groups and a carbonitrile functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The molecular formula of this compound is C16H17NO2, with a molecular weight of 255.31 g/mol. Its structure allows it to undergo various chemical transformations, which can enhance its biological activity. The compound's synthesis typically involves reactions that yield derivatives with diverse biological profiles.

Biological Activities

Research has shown that compounds within the chromene family, including this compound, exhibit significant biological activities. These include:

- Anticancer Activity : Several studies have indicated that chromene derivatives possess cytotoxic effects against various cancer cell lines. For instance, derivatives of chromenones have demonstrated moderate to high cytotoxicity against HL-60 and MOLT-4 cells, suggesting potential applications in cancer therapy .

- Antimicrobial Properties : Chromenes have been reported to exhibit antimicrobial activity against a range of pathogens. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential cellular processes .

- Anti-inflammatory Effects : Certain studies highlight the anti-inflammatory properties of chromene derivatives, which could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Anticancer | Moderate to high cytotoxicity against leukemia and breast cancer cell lines |

| Antimicrobial | Effective against various bacterial and fungal strains |

| Anti-inflammatory | Potential in reducing inflammation in various models |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The diisopropyl substitution pattern affects its steric and electronic properties, potentially enhancing its reactivity and biological efficacy compared to other derivatives. Research has established that modifications in the chromene structure can lead to variations in biological activity, emphasizing the importance of SAR studies in drug development .

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various chromenone derivatives, including those structurally related to this compound. The results indicated significant differences in potency among the derivatives, with some exhibiting IC50 values as low as 24.4 μM against MOLT-4 cells .

- Antimicrobial Testing : Another investigation tested the antimicrobial efficacy of several chromene derivatives against common pathogens. The results demonstrated that certain compounds were effective at inhibiting bacterial growth at low concentrations, showcasing their potential as therapeutic agents .

Q & A

Q. What are the defining structural features of 4,6-Diisopropyl-2-oxo-2H-chromene-3-carbonitrile, and how do they influence its reactivity?

The compound features a chromene backbone with two isopropyl groups at positions 4 and 6, a carbonyl group at position 2, and a carbonitrile group at position 3. The diisopropyl substituents introduce steric bulk, which can hinder electrophilic attacks while stabilizing intermediates through hydrophobic interactions. The electron-withdrawing carbonitrile group enhances electrophilicity at the carbonyl, facilitating nucleophilic additions or cyclization reactions. Structural analogs with ethyl or methyl substitutions exhibit reduced steric effects and altered electronic profiles, impacting reactivity and biological activity .

Q. What synthetic methodologies are commonly used to prepare this compound?

Synthesis typically involves cyclization reactions of pre-functionalized precursors. For example, condensation of substituted salicylaldehydes with active nitriles under basic conditions (e.g., Knoevenagel condensation) can yield the chromene core. Subsequent functionalization steps, such as isopropyl group introduction via alkylation or Friedel-Crafts reactions, are employed. Reflux conditions in polar aprotic solvents (e.g., DMF) with catalysts like piperidine are often used to optimize yields .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2250 cm⁻¹, C=O at ~1700 cm⁻¹) .

- NMR : ¹H and ¹³C NMR resolve substituent positions and confirm stereochemistry.

- X-ray crystallography : Determines crystal packing and bond angles, often refined using SHELX software .

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic or crystallographic data during characterization?

Discrepancies may arise from polymorphism, solvent effects, or dynamic conformational changes. To resolve these:

Q. What computational strategies predict the biological activity of this compound analogs?

Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies are effective. For example:

- QSAR : Correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft indices) with activity data.

- Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Validate predictions with in vitro assays .

Q. How does the diisopropyl substitution pattern enhance biological activity compared to other chromene derivatives?

The bulky isopropyl groups improve lipid solubility, enhancing membrane permeability. They also create a hydrophobic pocket that stabilizes binding to enzyme active sites (e.g., cyclooxygenase-2). Ethyl or methyl analogs lack comparable steric bulk, leading to weaker target affinity and reduced metabolic stability .

Q. What methodological considerations are crucial for scaling up synthesis while maintaining purity?

- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions.

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to minimize toxicity.

- Catalyst recycling : Use immobilized bases (e.g., polystyrene-supported piperidine) for cost efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.